6-Hexadecanoylamido-4-methylumbelliferone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexadecanoylamido-4-methylumbelliferone typically involves the reaction of 4-methylumbelliferone with hexadecanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Hexadecanoylamido-4-methylumbelliferone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of this compound ketone.
Reduction: Formation of 6-hexadecanoylamino-4-methylumbelliferone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hexadecanoylamido-4-methylumbelliferone has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of enzyme activities, particularly those involved in lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to lipid metabolism disorders.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 6-Hexadecanoylamido-4-methylumbelliferone involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes involved in lipid metabolism, leading to the formation of fluorescent products that can be easily detected and quantified. This property makes it a valuable tool in proteomics research .
Comparison with Similar Compounds
Similar Compounds
6-Hexadecanoylamino-4-methylumbelliferone: Similar in structure but with slight variations in the functional groups.
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)hexadecanamide: Another closely related compound with similar applications.
Uniqueness
6-Hexadecanoylamido-4-methylumbelliferone is unique due to its specific amido substitution on the coumarin ring, which imparts distinct fluorescent properties and makes it particularly useful in proteomics research .
Properties
IUPAC Name |
N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)hexadecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28/h17-19,28H,3-16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZAPGXJAWDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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